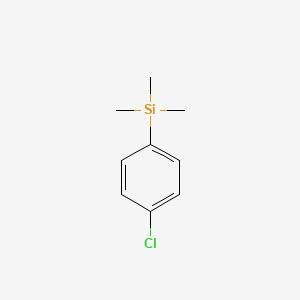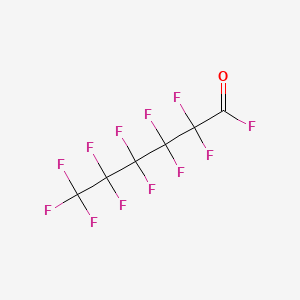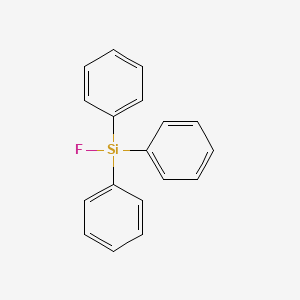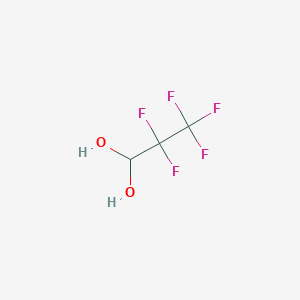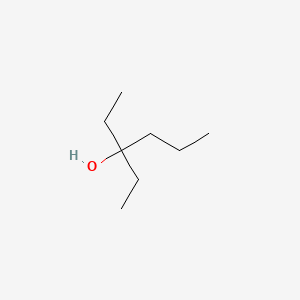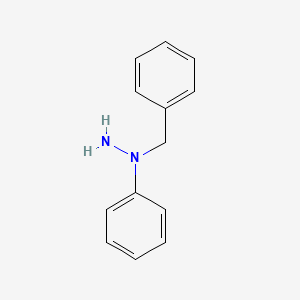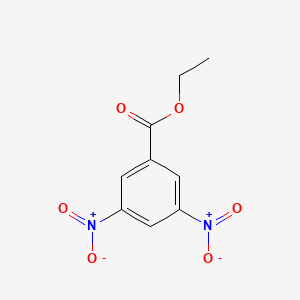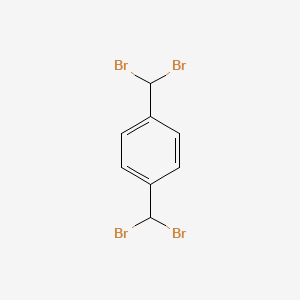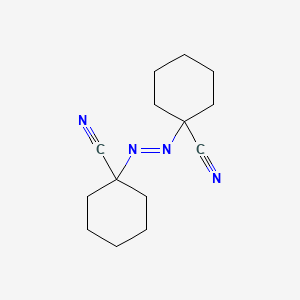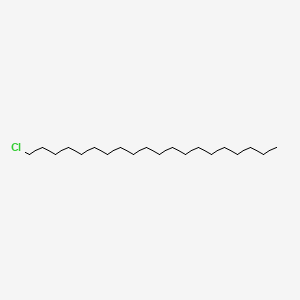
1-クロロエイコサン
概要
説明
1-Chloroeicosane, also known as eicosane, 1-chloro-, is an organic compound with the molecular formula C20H41Cl. It is a chlorinated derivative of eicosane, a long-chain alkane. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
科学的研究の応用
1-Chloroeicosane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of lipid metabolism and the effects of chlorinated hydrocarbons on biological systems.
Material Science: Utilized in the production of specialty polymers and surfactants.
Industrial Applications: Used as a precursor in the manufacture of lubricants, plasticizers, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloroeicosane can be synthesized through the chlorination of eicosane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the eicosane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or hexane.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of 1-chloroeicosane follows a similar chlorination process but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain a steady supply of chlorine gas and eicosane.
Catalysts: Radical initiators such as benzoyl peroxide to enhance the reaction rate.
Purification: Distillation or recrystallization to obtain pure 1-chloroeicosane.
化学反応の分析
Types of Reactions: 1-Chloroeicosane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, 1-chloroeicosane can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, elevated temperatures.
Major Products:
Substitution: Formation of alcohols, amines, or nitriles.
Reduction: Formation of eicosane.
Oxidation: Formation of eicosanol or eicosanoic acid.
作用機序
The mechanism of action of 1-chloroeicosane primarily involves its reactivity as a chlorinated hydrocarbon. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in biological systems, chlorinated hydrocarbons can interact with lipid membranes, affecting their fluidity and function.
類似化合物との比較
1-Bromoeicosane: Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions.
1-Iodoeicosane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to 1-chloroeicosane.
Eicosane: The parent hydrocarbon without any halogen substitution. It is less reactive and primarily used as a reference compound in studies.
Uniqueness of 1-Chloroeicosane: 1-Chloroeicosane is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its intermediate reactivity compared to brominated and iodinated derivatives makes it a versatile compound in organic synthesis and industrial applications.
特性
IUPAC Name |
1-chloroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNVSCTEXUEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195042 | |
| Record name | Chloroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42217-02-7 | |
| Record name | 1-Chloroeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42217-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042217027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROICOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6HS8YEK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Chloroeicosane?
A1: 1-Chloroeicosane is a chlorinated alkane with the molecular formula C20H41Cl. While the provided abstracts do not offer detailed spectroscopic data, its structure can be inferred as a linear alkane chain with a chlorine atom replacing a hydrogen on the terminal carbon.
Q2: What applications have been explored for 1-Chloroeicosane in scientific research?
A3: While the provided abstracts do not directly discuss applications of 1-Chloroeicosane, one study used it to understand the thermodynamic properties of solutions []. Researchers investigated the thermodynamics of solution for chloroalkanes, including 1-Chloroeicosane, in n-heneicosane and 1-chloroeicosane at 333.15 K using gas-liquid chromatography. This type of research contributes to our understanding of molecular interactions and can be valuable in various chemical and industrial processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


